(4-Pentenyl)triphenylphosphonium bromide
CAS No.: 56771-29-0
Cat. No.: VC21066329
Molecular Formula: C23H24BrP
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56771-29-0 |
|---|---|
| Molecular Formula | C23H24BrP |
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | pent-4-enyl(triphenyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C23H24P.BrH/c1-2-3-13-20-24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h2,4-12,14-19H,1,3,13,20H2;1H/q+1;/p-1 |
| Standard InChI Key | KANICXDUFCDRDS-UHFFFAOYSA-M |
| SMILES | C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
| Canonical SMILES | C=CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Basic Properties and Structure
(4-Pentenyl)triphenylphosphonium bromide (CAS No. 56771-29-0) is characterized by its distinctive molecular structure and physical properties. It has a molecular formula of C23H24BrP with a molecular weight of 411.31 g/mol . The compound appears as a white solid with a melting point range of 194-196°C . Its structure features a 4-pentenyl chain attached to a triphenylphosphonium group, which accounts for its unique reactivity profile.
The IUPAC name for this compound is pent-4-enyl(triphenyl)phosphanium; bromide . It is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 56771-29-0 |
| Molecular Formula | C23H24BrP |
| Molecular Weight | 411.31 g/mol |
| Melting Point | 194-196°C |
| Physical State | Solid |
| Appearance | White |
| InChI Key | KANICXDUFCDRDS-UHFFFAOYSA-M |
| LogP | 1.95070 |
The compound's structure can be represented by the canonical SMILES notation: C=CCCCP+(c1ccccc1)c1ccccc1.[Br-] .
Synthesis and Preparation
Synthetic Routes
(4-Pentenyl)triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with 4-pentenyl bromide. This reaction can be represented by the following equation:
Ph3P + BrCH2CH2CH2CH=CH2 → Ph3P+CH2CH2CH2CH=CH2Br−
where Ph represents a phenyl group.
Reaction Conditions
The synthesis typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the carbon adjacent to the bromine in 4-pentenyl bromide.
Industrial Production Methods
Modern industrial production methods have expanded to include more efficient techniques:
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Continuous flow reactors: Enabling more controlled reaction conditions and improved scalability
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Microwave-assisted synthesis: Enhancing reaction rates and yields through more efficient energy transfer
These advanced methods have contributed to more consistent product quality and higher yields in commercial production settings.
Chemical Reactions and Applications
Types of Reactions
(4-Pentenyl)triphenylphosphonium bromide participates in various chemical reactions due to its phosphonium functional group and unsaturated pentenyl chain:
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Substitution Reactions: It can undergo nucleophilic substitution reactions due to the leaving group capability of the bromide ion .
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Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly those affecting the phosphonium group.
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Wittig Reactions: Perhaps its most significant application is in Wittig reactions, where it reacts with carbonyl compounds to generate alkenes, facilitating the synthesis of complex organic molecules.
Common Reagents and Conditions
Various reagents are employed in reactions with (4-pentenyl)triphenylphosphonium bromide:
| Reagent Type | Examples | Application |
|---|---|---|
| Nucleophiles | Hydroxide ions, alkoxides, amines | Substitution reactions |
| Oxidizing Agents | Hydrogen peroxide, potassium permanganate | Oxidation reactions |
| Reducing Agents | Sodium borohydride, lithium aluminum hydride | Reduction reactions |
| Bases | Sodium carbonate, n-butyllithium | Deprotonation for Wittig reactions |
| Solvents | Methylene chloride, acetonitrile, THF | Reaction media |
Applications in Organic Synthesis
(4-Pentenyl)triphenylphosphonium bromide has proven valuable in organic synthesis as a reagent for Wittig reactions, which are essential for carbon-carbon double bond formation. These reactions are particularly useful in:
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Natural product synthesis
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Pharmaceutical intermediate production
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Fine chemical manufacturing
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Polymer science applications
A case study demonstrated the effectiveness of this compound in synthesizing specific alkenes through Wittig reactions, with optimized conditions achieving high yields.
Biological Applications and Activity
Mitochondrial Targeting
One of the most distinctive properties of (4-pentenyl)triphenylphosphonium bromide is its ability to accumulate in mitochondria due to the high transmembrane potential across the mitochondrial membrane. This property stems from the lipophilic and cationic nature of the triphenylphosphonium moiety, which allows the compound to:
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Penetrate cellular membranes effectively
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Specifically target mitochondria
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Facilitate cell labeling and modification
In cellular studies, researchers used this compound to label mitochondria in live cells, enabling real-time imaging of mitochondrial dynamics using fluorescence microscopy.
Antiviral Properties
Recent research has indicated potential antiviral applications for (4-pentenyl)triphenylphosphonium bromide and related compounds:
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Inhibitory activity against influenza virus strains
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Potential inhibition of viral endonuclease activity
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Possible application as a lead compound for developing antiviral therapies
A pharmacological study explored these antiviral properties against influenza virus strains, with results indicating inhibition of viral replication through targeting the viral endonuclease.
| Cell Line | Type | Observed Effect |
|---|---|---|
| MDA-MB-231 | Triple-negative breast cancer | Dose-dependent cytotoxicity |
| HeLa | Cervical cancer | Apoptosis induction |
The mechanism involves a dose-dependent increase in cytotoxicity, with effectiveness at low concentrations.
Comparative Analysis with Similar Compounds
When compared to similar phosphonium compounds, (4-pentenyl)triphenylphosphonium bromide shows distinct advantages:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| (4-Pentenyl)triphenylphosphonium bromide | 4-pentenyl chain | Strong antitumor potential, effective mitochondrial targeting |
| Benzyltriphenylphosphonium bromide | Benzyl group | Moderate cytotoxicity, less selective for mitochondria |
| Butyltriphenylphosphonium bromide | Butyl group | Lower mitochondrial targeting efficiency |
| (4-Carboxybutyl)triphenylphosphonium bromide | Carboxybutyl group | Different solubility profile, altered biological distribution |
The presence of the 4-pentenyl chain enhances biological activity compared to other triphenylphosphonium derivatives, which may lack such specificity or potency .
Environmental Considerations
Environmental aspects of (4-pentenyl)triphenylphosphonium bromide include:
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Solubility: The compound is soluble in water, which affects its environmental distribution .
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Persistence: Based on its properties, persistence in the environment is unlikely .
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Bioaccumulation: Bioaccumulation is considered unlikely based on its physical and chemical properties .
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Mobility: The compound is likely to be mobile in the environment due to its water solubility .
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Disposal: Chemical waste generators must determine whether the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal methods .
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